

Key chemical properties of 2-chloro-N-phenylaniline

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Compound of Interest		
Compound Name:	2-chloro-N-phenylaniline	
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An In-Depth Technical Guide to the Core Chemical Properties of 2-chloro-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to **2-chloro-N-phenylaniline**. The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical and Physical Properties

2-chloro-N-phenylaniline, also known as 2-chlorodiphenylamine, is an aromatic amine that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is recognized as an impurity in the manufacturing of Diclofenac.[2] Understanding its fundamental properties is crucial for its effective application and for the development of robust synthetic and analytical methods.



Property	Value	Source(s)
IUPAC Name	2-chloro-N-phenylaniline	[2][3]
Synonyms	N-Phenyl-2-chloroaniline, (2- Chloro-phenyl)-phenyl-amine, 2-Chlorodiphenylamine	[2][4][5][6]
CAS Number	1205-40-9	[2][3][4][5]
Molecular Formula	C12H10CIN	[2][4][5]
Molecular Weight	203.67 g/mol	[2][3][5]
Appearance	White solid; may appear as a clear, light green to yellow liquid	[1][4]
Melting Point	100-101 °C	[1][4][7]
Boiling Point	174-175 °C @ 12 Torr; 304 °C @ 760 mmHg	[1][4]
Density	1.216 ± 0.06 g/cm ³	[4][7]
Solubility	Almost insoluble in water (0.026 g/L at 25 °C)	[6]
pKa (Predicted)	-0.90 ± 0.20	[4][6]
LogP	4.15660	[1]

Spectroscopic Data



Technique	Data Highlights	Source(s)
¹H NMR (400 MHz, CDCl₃)	δ 7.35 – 7.25 (m, 4H), 7.14 (d, J = 8.3 Hz, 2H), 7.09 (t, J = 8.2 Hz, 1H), 7.02 (t, J = 7.3 Hz, 1H), 6.78 (dd, J = 10.9, 4.3 Hz, 1H)	[8]
¹³ C NMR (100 MHz, CDCl ₃)	141.4, 140.2, 129.6, 129.3, 127.3, 122.5, 121.4, 120.2, 120.1, 115.5	[8]
Mass Spectrometry (ESI)	m/z = 204 (M+H)+	[8]
Mass Spectrometry (GC-MS)	Top Peak m/z: 203	[2]
Infrared (IR) Spectroscopy	Confirms N-H stretches (~3200–3400 cm ⁻¹) and C-Cl bonds (~550–850 cm ⁻¹)	[3]

Experimental Protocols: Synthesis Methodologies

The synthesis of **2-chloro-N-phenylaniline**, a diarylamine, is primarily achieved through cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.[3]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile and highly efficient method for forming C-N bonds. It is often preferred due to its broad substrate scope and milder reaction conditions compared to traditional methods.[3]

General Protocol:

- Reactants: o-chloroaniline (or aniline) and an appropriate aryl halide (e.g., chlorobenzene or bromobenzene).
- Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos). The choice of ligand is critical for reaction efficiency.[3]



- Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[3]
- Solvent: An anhydrous, aprotic solvent like toluene, dioxane, or THF.
- Procedure: a. To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen). b. Add the aryl halide and the amine, followed by the solvent. c. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using TLC or GC-MS. d. Upon completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.[3]

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the synthesis of diarylamines. While it often requires higher temperatures than the Buchwald-Hartwig amination, it remains a valuable method.[3]

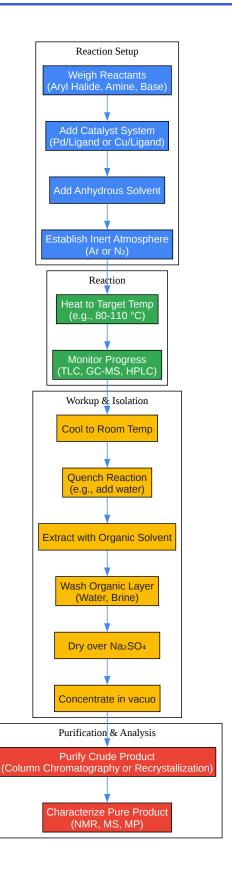
General Protocol:

- Reactants: An aryl halide (e.g., o-chloroiodobenzene) and an amine (e.g., aniline).
- Catalyst System: A copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand like 1,10-phenanthroline.[3]
- Base: An inorganic base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]
- Solvent: A high-boiling polar aprotic solvent like DMF, DMSO, or NMP.
- Procedure: a. Combine the aryl halide, amine, copper catalyst, ligand, and base in a reaction vessel. b. Add the solvent and heat the mixture to a high temperature (typically 120-200 °C).
 c. Monitor the reaction by TLC or HPLC. d. After completion, cool the reaction mixture and perform an aqueous workup. e. Extract the product with an organic solvent, wash, dry, and concentrate. f. Purify the residue via column chromatography or recrystallization.[3]

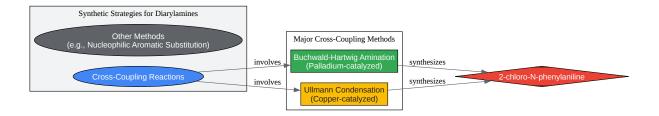


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